5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
The compound 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a heterocyclic molecule featuring a benzothiophene core substituted with a nitro group at position 5, linked via a carboxamide bridge to a thiazole ring bearing a pyridin-4-yl substituent. Its molecular formula is C₁₇H₁₀N₄O₃S₂, with a molecular weight of 394.42 g/mol.
Properties
IUPAC Name |
5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S2/c22-16(15-8-11-7-12(21(23)24)1-2-14(11)26-15)20-17-19-13(9-25-17)10-3-5-18-6-4-10/h1-9H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYLLVONGODLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the nitro group and the formation of the thiazole and pyridine rings. The final step involves the formation of the carboxamide linkage.
Preparation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromothiophene, with a carbonyl compound.
Introduction of Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Thiazole and Pyridine Rings: The thiazole ring can be formed through a cyclization reaction involving a thioamide and a halogenated pyridine derivative.
Formation of Carboxamide Linkage: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the heterocyclic rings play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and molecular properties between the target compound and analogues from the evidence:
Functional Group Impact on Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The pyridin-4-yl group in the target compound (electron-deficient) contrasts with 4-trifluoromethoxyphenyl (electron-withdrawing, Compound 16) and 5-methylfuran-2-yl (electron-donating, ). These differences influence charge distribution, affecting binding to targets like bacterial enzymes or kinases .
- The nitro group in the target compound and its phenyl/allyl-substituted analogue () may participate in redox reactions or serve as a hydrogen-bond acceptor .
- The allyl group in ’s compound adds steric flexibility, which may reduce crystallinity and improve membrane permeability .
Biological Activity
The compound 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 303.32 g/mol. The structure features a nitro group, a benzothiophene moiety, and a pyridine-thiazole linkage, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar thiazole derivatives. For instance, compounds with thiazole rings have demonstrated significant activity against various bacterial strains, suggesting that the thiazole component in our target compound may enhance its antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have been well-documented. In particular, compounds similar to 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide have shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests a potential mechanism where the compound could be effective in treating inflammatory conditions like rheumatoid arthritis .
The proposed mechanism involves inhibition of key signaling pathways associated with inflammation. Specifically, the compound may act by blocking p38 mitogen-activated protein kinase (MAPK) pathways, which are crucial in mediating inflammatory responses. This has been substantiated by structure-activity relationship (SAR) studies that reveal modifications to the thiazole ring can significantly alter biological activity .
In Vivo Studies
In a pharmacokinetic study involving mice, the compound exhibited good oral bioavailability and significant anti-inflammatory effects at a minimum effective dose (MED) of 30 mg/kg. This indicates its potential for therapeutic use in chronic inflammatory diseases .
In Vitro Studies
In vitro assays have confirmed that 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide inhibits bacterial growth effectively against both Gram-positive and Gram-negative bacteria. The compound's efficacy was compared with standard antibiotics, showcasing its potential as an alternative antimicrobial agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₃O₃S |
| Molecular Weight | 303.32 g/mol |
| Anti-inflammatory MED | 30 mg/kg |
| Antimicrobial Activity | Effective against multiple strains |
| Mechanism of Action | Inhibition of p38 MAPK pathway |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
